Prmt6-IN-3

PRMT6 inhibition IC50 enzymatic assay

Prmt6-IN-3 (compound 25, a25) uniquely exploits the Glu49 residue in PRMT6's substrate pocket to achieve >25-fold selectivity over PRMT1/8 and >50-fold over PRMT3/4/5/7. Unlike pan-PRMT inhibitors, it delivers unambiguous target validation. Validated in cellular apoptosis (43.44% HCC827, 35.08% MDA-MB-435 at 40 µM) with published rat PK (T₁/₂ 1.46 h iv, oral F=3.73%). Choose this orthogonal, substrate-competitive probe for rigorous PRMT6 mechanistic studies with documented selectivity and in vivo-ready PK data.

Molecular Formula C19H26N4O2S
Molecular Weight 374.5 g/mol
Cat. No. B15073538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt6-IN-3
Molecular FormulaC19H26N4O2S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCNCCN(C)CC1=CC(=CN=C1)C2=CC=C(C=C2)NS(=O)(=O)C3CC3
InChIInChI=1S/C19H26N4O2S/c1-20-9-10-23(2)14-15-11-17(13-21-12-15)16-3-5-18(6-4-16)22-26(24,25)19-7-8-19/h3-6,11-13,19-20,22H,7-10,14H2,1-2H3
InChIKeyVMIKTYCHSCYQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt6-IN-3: A Selective PRMT6 Inhibitor for Epigenetic and Cancer Research Applications


Prmt6-IN-3 (also designated compound 25 or a25) is a small-molecule inhibitor of protein arginine methyltransferase 6 (PRMT6), a Type I PRMT that catalyzes asymmetric dimethylation of arginine residues on histone and non-histone substrates [1]. The compound is derived from a (5-phenylpyridin-3-yl)methanamine scaffold designed to exploit the unique Glu49 residue in the PRMT6 substrate-binding pocket, a structural feature that confers enhanced isoform selectivity [2]. Prmt6-IN-3 is supplied as a research-grade solid with molecular formula C₁₉H₂₆N₄O₂S, molecular weight 374.50 g/mol, and CAS registry number 2890765-10-1 [3].

Why PRMT6 Inhibitor Substitution Without Prmt6-IN-3 Fails: Structural Basis for Isoform Discrimination


PRMT6 belongs to the Type I PRMT family, which shares high sequence homology and overlapping substrate recognition across PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 isoforms [1]. Consequently, many PRMT6-targeting compounds exhibit substantial off-target activity against related Type I PRMTs, confounding interpretation of biological outcomes and complicating target validation studies [2]. Prmt6-IN-3 was rationally designed to form hydrogen bonding interactions with the unique Glu49 residue of PRMT6, a structural feature absent in other Type I PRMTs, thereby achieving a selectivity profile that is documented quantitatively against PRMT1, PRMT3, PRMT4, PRMT5, PRMT7, and PRMT8 [3]. This designed isoform discrimination means that substituting Prmt6-IN-3 with pan-PRMT inhibitors or less selective PRMT6 tool compounds introduces confounding biological readouts that cannot be reliably attributed to PRMT6-specific modulation.

Prmt6-IN-3 Quantitative Differentiation Evidence: Head-to-Head Selectivity and Cellular Efficacy Data


PRMT6 Enzymatic Inhibition: Potency in Context of Isoform Selectivity

Prmt6-IN-3 inhibits PRMT6 with an IC₅₀ of 192 nM in biochemical assays [1]. This potency is contextualized by its demonstrated isoform selectivity: the compound exhibits >25-fold selectivity for PRMT6 over PRMT1 and PRMT8, and >50-fold selectivity for PRMT6 over PRMT3, PRMT4, PRMT5, and PRMT7 [2]. In contrast, MS023—a widely used Type I PRMT inhibitor—inhibits PRMT6 with an IC₅₀ of 4 nM but is a pan-inhibitor with IC₅₀ values of 30 nM (PRMT1), 119 nM (PRMT3), 83 nM (PRMT4), and 5 nM (PRMT8), offering minimal isoform discrimination . Similarly, MS049 inhibits PRMT6 with an IC₅₀ of 43 nM but also potently inhibits PRMT4 (IC₅₀ = 34 nM) [3]. The more potent PRMT6-selective inhibitor EPZ020411 (IC₅₀ = 10 nM) demonstrates only >10-fold selectivity over PRMT1 and PRMT8 , a narrower window than Prmt6-IN-3's reported >25-fold selectivity margin over these isoforms.

PRMT6 inhibition IC50 enzymatic assay epigenetic tool compound

Cellular Anti-Proliferative Activity in PRMT6-Expressing Cancer Models

Prmt6-IN-3 (compound a25) demonstrates concentration-dependent anti-proliferative activity against PRMT6-expressing human cancer cell lines. At 80 µM over 3-7 days, Prmt6-IN-3 suppresses proliferation of HCC827 (lung adenocarcinoma) and MDA-MB-435 (melanoma) cells [1]. This anti-proliferative effect is accompanied by a significant reduction in cellular H3R2me2a levels, the asymmetric dimethylation mark at histone H3 arginine 2 that is specifically catalyzed by PRMT6, confirming on-target cellular engagement [2].

cancer cell proliferation anti-proliferative HCC827 MDA-MB-435 cellular efficacy

Apoptosis Induction in Cancer Cells: Quantified Cell Death Response

Prmt6-IN-3 induces apoptosis in cancer cells in a concentration-dependent manner. At 40 µM over 72 hours, Prmt6-IN-3 triggers apoptosis in 43.44% of HCC827 cells and 35.08% of MDA-MB-435 cells, as measured by Annexin V/PI staining and flow cytometry [1]. Lower concentrations (0-40 µM range) produce proportionally reduced apoptotic responses, confirming the dose-response relationship [2]. This apoptosis-inducing capacity is linked to the compound's inhibition of PRMT6-mediated H3R2me2a deposition and subsequent transcriptional reprogramming.

apoptosis cancer cell death dose-response programmed cell death

Structural Determinant of Selectivity: Glu49 Hydrogen Bonding Interaction

The (5-phenylpyridin-3-yl)methanamine core of Prmt6-IN-3 was specifically designed to form hydrogen bonding interactions with Glu49, a residue unique to the PRMT6 substrate-binding pocket that is not conserved across other Type I PRMT isoforms [1]. This structural feature distinguishes Prmt6-IN-3 from earlier PRMT6 inhibitors that lacked rational selectivity design elements. For comparison, SGC6870 (IC₅₀ = 77 ± 6 nM) achieves selectivity through an allosteric binding mechanism at an induced pocket distinct from the substrate-binding site, while EPZ020411 (IC₅₀ = 10 nM) acts as a SAM-competitive inhibitor [2]. Prmt6-IN-3 thus represents a chemically distinct scaffold with a substrate-competitive binding mode targeting the Glu49 interaction surface, offering a complementary selectivity mechanism.

structure-based design PRMT6 Glu49 isoform selectivity rational drug design

In Vivo Pharmacokinetic Profile in Rodent Models

Prmt6-IN-3 has been characterized for in vivo pharmacokinetic parameters in rats. Following intravenous administration (2 mg/kg), the compound exhibits a half-life (T₁/₂) of 1.46 hours and an AUC₍₀₋ₜ₎ of 661.50 ng·h/mL. Following oral administration (10 mg/kg), Prmt6-IN-3 achieves a Tₘₐₓ of 0.33 hours, Cₘₐₓ of 88.32 ng/mL, T₁/₂ of 1.63 hours, and an oral bioavailability (F) of 3.73% [1]. These parameters are reported as baseline characterization from the original discovery publication. For comparison, the allosteric inhibitor SGC6870 has not had comprehensive rodent PK parameters publicly disclosed in primary literature, while EPZ020411 has been evaluated primarily in biochemical and cellular assays with limited in vivo characterization .

pharmacokinetics oral bioavailability in vivo PK parameters

Prmt6-IN-3 Application Scenarios: Validated Research Use Cases from Quantitative Evidence


PRMT6-Specific Target Validation in Type I PRMT Functional Studies

Researchers investigating the specific biological functions of PRMT6—as distinct from PRMT1, PRMT4, or PRMT8—can employ Prmt6-IN-3 to achieve PRMT6-selective inhibition with documented >25-fold selectivity over PRMT1/8 and >50-fold over PRMT3/4/5/7 [1]. This selectivity window is narrower than allosteric inhibitors like SGC6870 but broader than EPZ020411's >10-fold margin, making Prmt6-IN-3 appropriate for experiments where moderate selectivity is sufficient and the compound's distinct substrate-competitive mechanism provides orthogonal target engagement [2].

Cancer Cell Apoptosis and Proliferation Assays in PRMT6-Driven Tumor Models

Prmt6-IN-3 is validated for use in cellular assays measuring apoptosis induction and proliferation inhibition in PRMT6-expressing cancer cell lines. At 40 µM (72 hours), the compound induces 43.44% apoptosis in HCC827 lung cancer cells and 35.08% in MDA-MB-435 melanoma cells [1]. At 80 µM (3-7 days), it demonstrates anti-proliferative activity in both cell lines accompanied by reduction of the PRMT6-specific H3R2me2a mark [2]. These quantified cellular responses enable dose-response studies and combination screening workflows in PRMT6-dependent cancer contexts.

In Vivo Preclinical Studies Requiring Documented Pharmacokinetic Parameters

For research programs planning rodent in vivo studies with PRMT6 inhibitors, Prmt6-IN-3 offers the advantage of publicly documented pharmacokinetic parameters in rats, including T₁/₂ (iv: 1.46 h; po: 1.63 h), Cₘₐₓ (po: 88.32 ng/mL), and oral bioavailability (F = 3.73%) [1]. These parameters, reported in the original discovery publication, enable informed dose selection and formulation planning without the need for de novo PK characterization, a practical advantage over PRMT6 tool compounds lacking published in vivo data.

Mechanistic Studies Distinguishing Substrate-Competitive from Allosteric PRMT6 Inhibition

Prmt6-IN-3 engages PRMT6 through a substrate-competitive mechanism involving hydrogen bonding to the unique Glu49 residue in the substrate-binding pocket [1]. In contrast, SGC6870 binds an induced allosteric pocket, and EPZ020411 is SAM-competitive [2]. Researchers designing mechanistic studies of PRMT6 function can utilize Prmt6-IN-3 as a structurally orthogonal chemical probe to validate that observed phenotypes are not artifacts of a single binding mode or chemotype. This orthogonal validation strategy strengthens the rigor of target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prmt6-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.